N-Cyclopropyl-N-piperidin-3-yl-acetamide
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Overview
Description
N-Cyclopropyl-N-piperidin-3-yl-acetamide is a chemical compound with the molecular formula C10H18N2O and a molecular weight of 182.26272 g/mol It is characterized by the presence of a cyclopropyl group and a piperidinyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-N-piperidin-3-yl-acetamide typically involves the reaction of cyclopropylamine with piperidin-3-yl-acetic acid or its derivatives under appropriate conditions. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-N-piperidin-3-yl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-Cyclopropyl-N-piperidin-3-yl-acetamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-N-piperidin-3-yl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-Cyclopropyl-N-(S)-piperidin-3-yl-acetamide: A stereoisomer with similar structural features but different spatial arrangement.
N-Cyclopropyl-N-piperidin-2-yl-acetamide: A compound with a similar backbone but differing in the position of the piperidinyl group.
Uniqueness
N-Cyclopropyl-N-piperidin-3-yl-acetamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its cyclopropyl and piperidinyl groups contribute to its reactivity and potential interactions with biological targets, making it a valuable compound for various research applications .
Biological Activity
N-Cyclopropyl-N-piperidin-3-yl-acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, comparative efficacy with similar compounds, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclopropyl group attached to a piperidine moiety, which is linked to an acetamide functional group. Its unique three-dimensional structure contributes to its biological activity. The compound's interactions with biological targets often involve hydrogen bonding and hydrophobic interactions, which are critical for its pharmacological effects.
The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors. This interaction can modulate various biological pathways, leading to significant pharmacological effects. The precise pathways depend on the specific application and context of use, which may include:
- Antimicrobial Activity : The compound has shown promise in inhibiting bacterial growth and fungal infections.
- Anticancer Activity : Research indicates that it may induce apoptosis in cancer cells through various mechanisms.
Comparative Efficacy
To better understand the potential of this compound, it is useful to compare it with similar compounds:
Compound Name | Type | Biological Activity |
---|---|---|
Piperine | Alkaloid | Antioxidant, anti-inflammatory |
Evodiamine | Piperidine derivative | Potential anticancer effects |
Matrine | Natural product | Antiproliferative effects on cancer cells |
This compound is unique due to its specific structural features, such as the cyclopropyl group and chiral center at the piperidine ring, contributing to its distinct chemical reactivity and potential biological activities .
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of this compound. For instance, it has been noted for its effectiveness against various strains of bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values for this compound have been reported as follows:
Pathogen | MIC (mg/mL) |
---|---|
E. coli | 3.125 |
C. albicans | 6.25 |
P. aeruginosa | 12.5 |
These findings suggest that this compound exhibits significant antibacterial and antifungal activity .
Anticancer Activity
In terms of anticancer properties, this compound has demonstrated cytotoxic effects against various cancer cell lines. A study highlighted its ability to induce apoptosis in FaDu hypopharyngeal tumor cells with a cytotoxicity profile that outperformed traditional chemotherapeutics like bleomycin .
The following table summarizes the cytotoxicity results:
Cell Line | EC50 (μM) |
---|---|
FaDu | 5.0 |
HepG2 | >40 |
Case Studies
- Study on Anticancer Effects : A study published in MDPI demonstrated that derivatives of this compound exhibited enhanced cytotoxicity in tumor models compared to standard treatments .
- Antimicrobial Efficacy Assessment : Another research article assessed the antimicrobial efficacy against C. albicans and reported promising results, indicating potential therapeutic applications in treating infections caused by resistant strains .
Properties
IUPAC Name |
N-cyclopropyl-N-piperidin-3-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-8(13)12(9-4-5-9)10-3-2-6-11-7-10/h9-11H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOXZFBSCZVMNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1CC1)C2CCCNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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